Tienilic acid has been extensively studied for its interaction with cytochrome P450 enzymes, particularly CYP2C9. TA is a mechanism-based inhibitor of CYP2C9, leading to the inactivation of the enzyme during its own metabolism12. The inactivation process involves the formation of an electrophilic thiophene sulfoxide, which can covalently bind to the active site of the enzyme, resulting in the loss of enzymatic activity1. This interaction not only affects drug metabolism but may also be implicated in the immunological side effects observed in some patients treated with TA, such as immunoallergic hepatitis1.
Tienilic acid has been compared to hydrochlorothiazide (HCTZ) in its antihypertensive properties, showing similar efficacy in blood pressure reduction8910. Its diuretic action is attributed to its effect on the cortical diluting segment of the distal tubule, which helps in the excretion of sodium and water, thereby reducing blood pressure10. Additionally, TA has been shown to be effective in treating congestive heart failure, with patients experiencing significant diuretic effects and clinical improvement9.
The uricosuric effect of TA is another notable application, as it can reduce serum uric acid levels by approximately 50%7. This makes TA a potential single treatment option for patients with both hyperuricemia and hypertension7. However, the risk of acute gout episodes and renal complications due to urate deposition must be considered7.
Tienilic acid has been observed to inhibit erythrocyte Na+, K+ cotransport and induce an increase in K+ permeability, suggesting its influence on transmembrane cation transport4. This property may be related to its diuretic effects, although the exact clinical implications require further investigation4.
CAS No.: 127414-85-1
CAS No.: 3715-10-4
CAS No.: 67579-73-1
CAS No.:
CAS No.: 1239908-48-5